molecular formula C18H23F3N2O3 B8580450 4-(2-Trifluoromethylphenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester

4-(2-Trifluoromethylphenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B8580450
M. Wt: 372.4 g/mol
InChI Key: NFOKVVKRZQQTNO-UHFFFAOYSA-N
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Patent
US07951805B2

Procedure details

To a stirred solution of 4-(2-trifluoromethylphenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester (0.450 g, 1.20 mmol) in dichloromethane (10 mL) was added trifluoroacetic acid (1.4 mL). The resulting mixture was stirred at ambient temperature for 16 hours and then quenched with saturated aqueous solution of Na2CO3 (10 mL). The organic phase was separated and washed with water (10 mL), saturated NaCl (10 mL), dried over MgSO4 and then concentrated in vacuo. The crude title compound was obtained and used without further purification.
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([C:14](=[O:26])[NH:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[C:22]([F:25])([F:24])[F:23])[CH2:10][CH2:9]1)=O)(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[F:25][C:22]([F:23])([F:24])[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=1[NH:15][C:14]([CH:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1)=[O:26]

Inputs

Step One
Name
Quantity
0.45 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(NC1=C(C=CC=C1)C(F)(F)F)=O
Name
Quantity
1.4 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous solution of Na2CO3 (10 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water (10 mL), saturated NaCl (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC(C1=C(C=CC=C1)NC(=O)C1CCNCC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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